1,3-Propane-2,2-d2-diol

Übersicht

Beschreibung

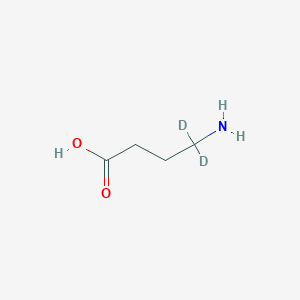

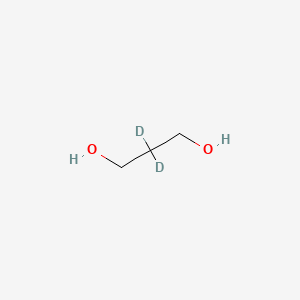

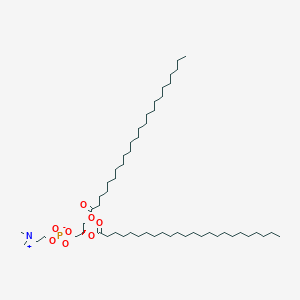

“1,3-Propane-2,2-d2-diol” is a compound with the molecular formula C3H8O2 . It is also known by other names such as “1,3-propane-2,2-d2-diol”, “1,3-Propanediol-d2”, “2,2-dideuteriopropane-1,3-diol”, and "Dideuteropropan-1,3-diol" .

Synthesis Analysis

While specific synthesis methods for “1,3-Propane-2,2-d2-diol” were not found, related compounds such as 3-Amino-1, 2-propanediol have been synthesized from 3-chloro-1, 2-propanediol and ammonia . Another related compound, propylene carbonate, has been synthesized from propane-1,2-diol and urea .

Molecular Structure Analysis

The molecular weight of “1,3-Propane-2,2-d2-diol” is 78.11 g/mol . The InChI representation of the compound is InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2 . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .

Physical And Chemical Properties Analysis

“1,3-Propane-2,2-d2-diol” has a molecular weight of 78.11 g/mol . It has a XLogP3 of -1, indicating its hydrophilic nature . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It also has two rotatable bond counts . The exact mass and monoisotopic mass of the compound are 78.064982986 g/mol . The topological polar surface area of the compound is 40.5 Ų .

Wissenschaftliche Forschungsanwendungen

Downstream Processing in Biochemical Production

1,3-Propane-2,2-d2-diol is closely related to 1,3-propanediol, which has significant industrial applications. In the context of biologically produced diols like 1,3-propanediol, downstream processing plays a crucial role. The separation process from the fermentation broth accounts for more than 50% of the total production costs. Techniques like evaporation, distillation, membrane filtration, pervaporation, and others are used, but they have limitations in terms of yield, purity, and energy consumption, indicating a need for improved methods in this area (Xiu & Zeng, 2008).

Application in Material Science

Polyurethanes based on derivatives of 1,3-propanediol, such as 2,2-dinitropropane-1,3-diol, have been studied for potential use as energetic binders in materials. These polymers show good physical stability, thermal stability, and moderate energetic properties, suggesting their suitability for applications in energetic formulations (Bellan et al., 2016).

Microbial Production and Applications

Microorganisms can be genetically engineered to enhance the production of 1,3-propanediol, which is a key monomer for synthesizing various commercial products. These engineered strains offer higher yields and overcome production barriers faced by natural microorganisms, highlighting the importance of biotechnological advances in this field (Yang et al., 2018).

Advances in Biotechnological Production

The biotechnological production of 1,3-propanediol has seen significant advancements, especially in bioprocess engineering methods. Mathematical model-based approaches have been employed to design bioreactor operating strategies, improving production efficiency. However, challenges still exist in downstream processing, emphasizing the need for further innovation in this area (Kaur et al., 2012).

Zukünftige Richtungen

“1,3-Propane-2,2-d2-diol” could be a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications . It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . Therefore, it could increase the bio-based content of polyester resins .

Eigenschaften

IUPAC Name |

2,2-dideuteriopropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propane-2,2-d2-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

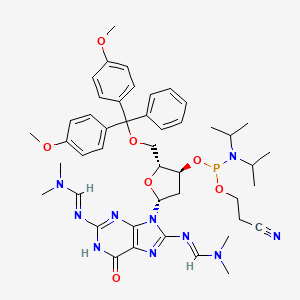

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)